3-Chloro-6-methylpyridazine-4-carboxylic acid
Overview
Description
3-Chloro-6-methylpyridazine-4-carboxylic acid is a chemical compound with the molecular formula C6H5ClN2O2 and a molecular weight of 172.57 g/mol. This compound is part of the pyridazine family, which consists of heterocyclic aromatic organic compounds containing nitrogen atoms in the ring structure. Pyridazines are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Mechanism of Action
Mode of Action
It’s known that 3-chloro-6-methyl pyridazine can undergo nickel catalyzed cross coupling reaction with aromatic and heteroaromatic halides . This reaction results in the formation of substituted aryl- and heteroaryl pyridazines .
Biochemical Pathways
It has been used in the synthesis of a p38map kinase inhibitor , suggesting it may influence pathways related to inflammation and autoimmune responses.
Result of Action
As mentioned earlier, it has been used in the synthesis of a p38MAP kinase inhibitor , which suggests it may have potential therapeutic effects in the treatment of autoimmune and inflammatory diseases.
Action Environment
It’s known that the compound should be stored in an inert atmosphere at 2-8°c .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-methylpyridazine-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 3-chloropyridazine and methylating agents.
Methylation: The pyridazine ring is methylated using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, under controlled conditions.
Carboxylation: The methylated pyridazine undergoes carboxylation to introduce the carboxylic acid group. This can be achieved using reagents like carbon dioxide or formic acid under specific reaction conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process is designed to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-6-methylpyridazine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids and their derivatives.
Reduction Products: Reduced forms of the compound, such as alcohols or amines.
Substitution Products: Derivatives with different functional groups, such as halogenated or alkylated pyridazines.
Scientific Research Applications
3-Chloro-6-methylpyridazine-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used in biological studies to investigate its interactions with various biomolecules.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
3,6-Dichloro-4-methylpyridazine
3-Chloro-6-methylpyridazine
7-Methyl-2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acid
Properties
IUPAC Name |
3-chloro-6-methylpyridazine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c1-3-2-4(6(10)11)5(7)9-8-3/h2H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGILMNHDPYZDPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=N1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650255 | |
Record name | 3-Chloro-6-methylpyridazine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90650255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914637-40-4 | |
Record name | 3-Chloro-6-methylpyridazine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90650255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-6-methylpyridazine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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